molecular formula C16H11Cl2NOS B1420552 6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160263-09-1

6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1420552
M. Wt: 336.2 g/mol
InChI Key: DZGQCDIUZWCFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride, also known as CETC, is a chemical compound with a wide range of applications in scientific research. It has been used in various studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations of lab experiments.

Scientific Research Applications

Photovoltaic Properties

Studies have shown that derivatives of quinoline, similar in structure to 6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride, exhibit notable photovoltaic properties. These derivatives are used in the fabrication of organic-inorganic photodiodes, demonstrating rectification behavior and photovoltaic properties under illumination, making them suitable for applications in photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical Properties

Research has also focused on the structural and optical properties of similar quinoline derivatives. These compounds, when deposited as thin films, exhibit interesting optical characteristics, including changes in absorption parameters and electron transition types, which are essential for various optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Chemical Reactions and Synthesis

Various studies have investigated the reactions and synthesis processes involving similar quinoline derivatives. These include the chlorination of ethyl groups and the formation of different quinoline compounds under specific conditions, which are significant for developing new chemical synthesis methods and materials (Kutkevichus & Shablinskas, 1971).

Algicidal Activity

A study on novel quinoxalines, closely related to quinoline derivatives, found that certain compounds exhibit good algicidal activities. This suggests potential applications of similar quinoline compounds in the development of algicides or other biologically active substances (Kim et al., 2000).

Dielectric Properties

Quinoline derivatives have been studied for their dielectric properties, which are crucial for electronic and semiconductor applications. These studies provide insights into the electrical conductivity and dielectrical properties of such compounds (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c1-2-10-4-6-15(21-10)14-8-12(16(18)20)11-7-9(17)3-5-13(11)19-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGQCDIUZWCFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.